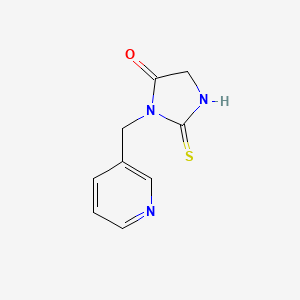

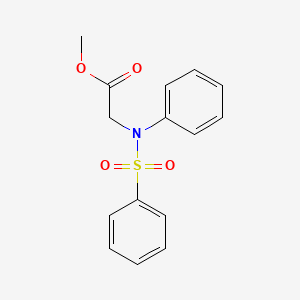

3-(3-pyridinylmethyl)-2-thioxotetrahydro-4H-imidazol-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-(3-pyridinylmethyl)-2-thioxotetrahydro-4H-imidazol-4-one” appears to contain a pyridine ring and an imidazole ring. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The imidazole ring is a five-membered planar ring, which includes two nitrogen atoms that exhibit a negative charge .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridine and imidazole rings. The pyridine ring is a six-membered ring with one nitrogen atom and five carbon atoms. The imidazole ring is a five-membered ring with two non-adjacent nitrogen atoms .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the nitrogen atoms in the pyridine and imidazole rings. These nitrogen atoms could act as nucleophiles in reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the pyridine and imidazole rings. For instance, the compound is likely to be polar due to the electronegative nitrogen atoms and may have the ability to form hydrogen bonds .科学的研究の応用

Synthesis and Chemical Reactions

- One-pot Multicomponent Cascade Reaction: A study demonstrated the synthesis of imidazo[1,2-a]thiochromeno[3,2-e]pyridines via a cascade reaction, constructing multiple new bonds and rings efficiently without transition metal catalysts, highlighting a novel application in synthetic chemistry (Li et al., 2012).

- Microwave Irradiation Synthesis: Another research focused on synthesizing imidazo[1,2-a]pyridin-2-one derivatives using a reaction of 4-(arylmethylene)-2-phenyloxazol-5(4H)-one with pyridin-2-amine under microwave conditions, showcasing an efficient synthesis method (Tu et al., 2007).

- Transition-Metal-Free Synthesis: A study developed a room-temperature, metal-free synthesis of 3-aryl imidazo[1,2-a]pyridines, emphasizing a mild and efficient process for constructing these compounds (Lee & Park, 2015).

Biological and Pharmaceutical Research

- Antiviral Agents Synthesis: Research focused on synthesizing imidazo[1,2-a]pyridines with thioether side chains, showing significant activity against human cytomegalovirus and varicella-zoster virus, indicating potential as antiviral agents (Gueiffier et al., 1998).

Material Science and Catalysis

- Coordination Polymers: A study synthesized cadmium(II) coordination polymers using derivatives of this compound, demonstrating their potential in creating diverse molecular architectures and exploring their thermogravimetric and fluorescent properties (Li et al., 2012).

- Copper(I) Complex as Carbene-Transfer Reagent: Research developed a trinuclear copper(I) complex of 1,3-bis(2-pyridinylmethyl)imidazolylidene, demonstrating its use as a carbene-transfer reagent for preparing catalytically active nickel(II) and palladium(II) complexes, thus contributing to the field of organometallic chemistry (Chen, Qiu, & Chen, 2012).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-(pyridin-3-ylmethyl)-2-sulfanylideneimidazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3OS/c13-8-5-11-9(14)12(8)6-7-2-1-3-10-4-7/h1-4H,5-6H2,(H,11,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKNYMBJPMOSVPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=S)N1)CC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-pyridinylmethyl)-2-thioxotetrahydro-4H-imidazol-4-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-ethylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-4-ylmethyl)butanamide](/img/structure/B2479614.png)

![2-{2-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N-methyl-N-phenylacetamide](/img/structure/B2479615.png)

![3-butoxy-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2479617.png)

![6-(1,3-Benzodioxol-5-yl)-3-[(2-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2479618.png)

![2-[3-(4-chlorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2479619.png)

![N-[(1,2-dimethylindol-5-yl)methyl]-3-methoxybenzamide](/img/structure/B2479624.png)

![N-[3-(trifluoromethyl)phenyl]-4-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzamide](/img/structure/B2479626.png)

![N-[(E)-2-thienylmethylidene]aniline](/img/structure/B2479630.png)

![4-Phenyl-2-[2-(propan-2-ylidene)hydrazinyl]-1,3-benzothiazole](/img/structure/B2479632.png)